Cas no 2097917-91-2 (2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one)
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- 2-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
-
- Inchi: 1S/C15H19N5OS/c21-15-8-12-2-1-3-13(12)17-20(15)10-11-4-6-19(7-5-11)14-9-16-22-18-14/h8-9,11H,1-7,10H2
- InChI Key: SXFQFFRIVZTKSP-UHFFFAOYSA-N
- SMILES: S1N=CC(=N1)N1CCC(CN2C(C=C3CCCC3=N2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 512
- XLogP3: 1.5
- Topological Polar Surface Area: 89.9
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6594-2870-2μmol |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6594-2870-5μmol |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6594-2870-10μmol |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6594-2870-20μmol |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6594-2870-1mg |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6594-2870-2mg |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6594-2870-3mg |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6594-2870-4mg |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6594-2870-5mg |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6594-2870-10mg |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2097917-91-2 | 10mg |
$79.0 | 2023-09-07 |
2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one Related Literature
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Comprehensive Analysis of 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS No. 2097917-91-2)
The compound 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS No. 2097917-91-2) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical research. This heterocyclic molecule combines a 1,2,5-thiadiazole moiety with a piperidine ring and a cyclopenta[c]pyridazin-3-one core, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are particularly intrigued by its potential as a modulator of biological targets, given the prevalence of similar scaffolds in FDA-approved drugs.
One of the most searched questions about this compound revolves around its synthetic route and mechanism of action. While detailed pharmacological data remains limited in public domains, its structural analogs suggest possible interactions with kinase or G-protein-coupled receptor (GPCR) pathways. The presence of the thiadiazole group, known for its electron-withdrawing properties, may enhance binding affinity in enzymatic pockets. Recent publications highlight its utility in fragment-based drug design, where its rigid framework serves as a versatile building block for lead optimization.
From a computational chemistry perspective, 2097917-91-2 exhibits favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in silico models. Its logP and polar surface area values indicate moderate bioavailability, a critical factor for oral drug candidates. These properties align with current industry trends favoring small-molecule therapeutics with improved pharmacokinetics. Discussions in forums like ResearchGate and PubMed often focus on its potential repurposing for neurodegenerative diseases or metabolic disorders, though experimental validation is ongoing.
The piperidin-4-ylmethyl linker in this molecule provides conformational flexibility, enabling interactions with deep binding sites—a feature exploited in cancer immunotherapy research. Patent analyses reveal that derivatives of cyclopenta[c]pyridazin-3-one have been explored for immune checkpoint inhibition, resonating with the growing demand for oncology therapeutics. Additionally, its hydrogen bond acceptors and lipophilic domains make it a candidate for CNS-penetrant drugs, addressing challenges in blood-brain barrier permeability.
Environmental and regulatory aspects of CAS 2097917-91-2 are also frequently queried. While not classified as hazardous, its handling requires standard laboratory precautions. The compound’s stability under various pH conditions and photolytic degradation pathways are topics of active investigation, particularly for formulation scientists working on sustained-release delivery systems. Green chemistry principles are being applied to optimize its synthesis, reducing waste generation—a priority in modern process chemistry.
In the context of high-throughput screening, this scaffold’s structure-activity relationship (SAR) data is being systematically mapped. Collaborative efforts between academia and biotech firms aim to identify its off-target effects and polypharmacology potential. Such studies are crucial for minimizing drug attrition rates in clinical trials. The rise of AI-driven drug discovery platforms has further accelerated virtual screening campaigns involving this chemotype.
Future directions for 2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one include exploring its crystal polymorphism for improved solubility and investigating prodrug strategies. As the pharmaceutical industry shifts toward personalized medicine, understanding its pharmacogenomic implications will be essential. This compound exemplifies how rational drug design integrates multi-disciplinary approaches to address unmet medical needs.
2097917-91-2 (2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)